(3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC18103498
Molecular Formula: C20H19NO6
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO6 |
|---|---|
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | (3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C20H19NO6/c22-17-9-21(11-20(17,26)18(23)24)19(25)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,22,26H,9-11H2,(H,23,24)/t17-,20+/m1/s1 |
| Standard InChI Key | GZNDUZZUKUBTHS-XLIONFOSSA-N |
| Isomeric SMILES | C1[C@H]([C@@](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)O)O |
| Canonical SMILES | C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)O)O |
Introduction
Structural and Stereochemical Features
The queried compound features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—with distinct stereochemical and functional group arrangements. The (3S,4R) configuration specifies the absolute stereochemistry at positions 3 and 4 of the ring. Key substituents include:
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A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the nitrogen (N1), serving as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS) .
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Hydroxyl (-OH) groups at positions 3 and 4, which introduce polarity and hydrogen-bonding capacity.
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A carboxylic acid (-COOH) at position 3, enabling conjugation or salt formation.
Stereochemical and Functional Trends
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Stereochemical Influence: The (3S,4R) configuration in and ensures spatial orientation critical for interactions in chiral environments, such as enzyme active sites .
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Protecting Group Strategies: Fmoc at N1 (as in and ) allows orthogonal deprotection under mild basic conditions (e.g., piperidine), while tert-butoxycarbonyl (Boc) groups require acidic conditions (e.g., trifluoroacetic acid) .
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Carboxylic Acid Positioning: Carboxylic acids at C3 ( , ) or C2 ( ) enable diversification via amide bond formation or esterification.
Synthetic Considerations
Pyrrolidine Ring Formation
Pyrrolidine cores are typically synthesized via:
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Cyclization Reactions: Intramolecular nucleophilic substitution or reductive amination of linear precursors.
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Chiral Auxiliaries: Use of Evans oxazolidinones or Oppolzer sultams to enforce stereochemistry .
Functionalization Strategies
Challenges and Future Directions
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Synthetic Complexity: Introducing vicinal diols while preserving stereochemical integrity requires optimized conditions.
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Stability Studies: The impact of adjacent hydroxyl and carboxylic acid groups on shelf life and in vivo performance remains unexplored.
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Biological Screening: Prioritize assays targeting hydroxyl-dependent processes (e.g., glycosidase inhibition or antioxidant activity).
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